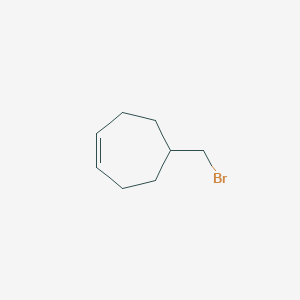

5-(Bromomethyl)cyclohept-1-ene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Bromomethyl)cyclohept-1-ene is a chemical compound with the molecular formula C8H13Br and a molecular weight of 189.09 g/mol . It is used as a starting material in the synthesis of a variety of compounds .

Molecular Structure Analysis

The molecular structure of 5-(Bromomethyl)cyclohept-1-ene consists of a seven-membered carbon ring (cycloheptene) with a bromomethyl group attached . The bromomethyl group consists of a carbon atom bonded to a bromine atom and a hydrogen atom.Chemical Reactions Analysis

One study discusses the cyclisation of 5-bromomethyl-cycloheptene, which involves the reduction of 5-(bromomethyl)cycloheptene with tributyltin hydride to give bicyclo[3.2.1]octane . Another reaction involves the photochemical isomerization of cyclohept-1-ene-1-carbaldehyde .Scientific Research Applications

Asymmetric Synthesis and Desymmetrization

Desymmetrization of meso-dibromocycloalkenes, including cycloheptene derivatives, through copper(I)-catalyzed asymmetric allylic substitution with organolithium reagents, enables the production of enantioenriched bromocycloalkenes. These compounds are pivotal for the stereocontrolled synthesis of cyclic amino alcohols, which are important in natural products and pharmaceuticals (Goh et al., 2018).

Novel Routes to Bicyclic Structures

The reduction of 5-(bromomethyl)cycloheptene has been explored as a new pathway to synthesize bicyclo[3.2.1]octanes and bicyclo[4.2.1]nonanes, showcasing the synthetic versatility of this compound in forming complex bicyclic structures (Maccorquodale & Walton, 1989).

Catalysis and Ring Expansion

In catalysis, 5-(Bromomethyl)cyclohept-1-ene participates in reactions leading to the formation of novel cyclic compounds. For example, gold and platinum-catalyzed cycloisomerizations of 1,5-enynes demonstrate the compound's ability to undergo transformations into highly functionalized cyclohexadienes, expanding the toolbox for synthesizing complex organic molecules (Sun et al., 2006).

Polymer Synthesis

The compound has been used in the one-pot synthesis of hyperbranched polyethers, where 5-(Bromomethyl)-1,3-dihydroxybenzene, a related derivative, undergoes self-condensation to yield polymers with significant molecular weight. This process highlights its potential in materials science for creating novel polymeric structures (Uhrich et al., 1992).

Heterocyclic Compound Synthesis

Moreover, the versatility of 5-(Bromomethyl)cyclohept-1-ene extends to the synthesis of heterocyclic compounds, as illustrated by gold-catalyzed double cyclizations of 1,5-enynes. This process efficiently generates a variety of heterobicyclic compounds, including oxabicyclo[3.2.1]octenes and azabicyclo[3.2.1]octenes, demonstrating its utility in constructing complex heterocyclic frameworks (Zhang & Kozmin, 2005).

properties

IUPAC Name |

5-(bromomethyl)cycloheptene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13Br/c9-7-8-5-3-1-2-4-6-8/h1-2,8H,3-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHOGRZXRNISVJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC=C1)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Bromomethyl)cyclohept-1-ene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-chlorophenyl)-2-(furan-2-yl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2978442.png)

![3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine](/img/structure/B2978443.png)

![N-(2,4-dimethoxybenzyl)-3-[4-(4-methoxyphenoxy)pyrimidin-2-yl]benzamide](/img/structure/B2978445.png)

![ethyl 2-(2-((5-((3-fluorobenzamido)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2978447.png)

![1-[(3Ar,6aR)-2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-yl]-N-methylmethanamine;hydrochloride](/img/structure/B2978448.png)

![1-(3-Fluoro-4-methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2978449.png)

![3,4,5-trimethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2978451.png)

![2-(3-(phenylsulfonyl)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2978454.png)

![5-bromo-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2978461.png)